molecular formula C8H9NO3 B1584468 (R)-4-Hydroxyphenylglycine CAS No. 25698-27-5

(R)-4-Hydroxyphenylglycine

Cat. No.: B1584468
CAS No.: 25698-27-5
M. Wt: 167.16 g/mol
InChI Key: DQLYTFPAEVJTFM-SSDOTTSWSA-N
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Description

®-4-Hydroxyphenylglycine is an organic compound with the molecular formula C8H9NO3. It is a chiral amino acid derivative, where the hydroxyl group is attached to the para position of the phenyl ring. This compound is of significant interest due to its applications in pharmaceuticals and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-4-Hydroxyphenylglycine can be achieved through several methods. One common approach involves the asymmetric hydrogenation of 4-hydroxyphenylpyruvic acid using a chiral catalyst. Another method includes the enzymatic resolution of racemic 4-hydroxyphenylglycine using specific enzymes that selectively react with one enantiomer.

Industrial Production Methods: In industrial settings, ®-4-Hydroxyphenylglycine is often produced through biocatalytic processes. These processes utilize genetically engineered microorganisms that can efficiently convert precursor compounds into ®-4-Hydroxyphenylglycine under controlled conditions. This method is preferred due to its high yield and enantiomeric purity.

Types of Reactions:

    Oxidation: ®-4-Hydroxyphenylglycine can undergo oxidation reactions to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form 4-hydroxyphenylglycine derivatives with different functional groups.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products: The major products formed from these reactions include various derivatives of ®-4-Hydroxyphenylglycine, such as 4-hydroxyphenylglycine esters, amides, and other substituted phenylglycines.

Scientific Research Applications

®-4-Hydroxyphenylglycine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is utilized in studies involving enzyme-substrate interactions and protein engineering.

    Medicine: ®-4-Hydroxyphenylglycine is a key intermediate in the synthesis of various pharmaceuticals, including antibiotics and anti-inflammatory drugs.

    Industry: It is employed in the production of fine chemicals and as a chiral auxiliary in asymmetric synthesis.

Mechanism of Action

The mechanism by which ®-4-Hydroxyphenylglycine exerts its effects involves its interaction with specific enzymes and receptors. The hydroxyl group on the phenyl ring allows it to form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the chiral nature of the compound enables it to selectively interact with biological targets, leading to its use in enantioselective synthesis.

Comparison with Similar Compounds

    4-Hydroxyphenylalanine: Similar in structure but differs in the side chain attached to the alpha carbon.

    4-Hydroxyphenylacetic acid: Lacks the amino group present in ®-4-Hydroxyphenylglycine.

    4-Hydroxyphenylpyruvic acid: A precursor in the synthesis of ®-4-Hydroxyphenylglycine.

Uniqueness: ®-4-Hydroxyphenylglycine is unique due to its chiral nature and the presence of both hydroxyl and amino groups, making it a versatile intermediate in organic synthesis and pharmaceutical applications.

Properties

IUPAC Name

(2R)-2-amino-2-(3-hydroxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c9-7(8(11)12)5-2-1-3-6(10)4-5/h1-4,7,10H,9H2,(H,11,12)/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQLYTFPAEVJTFM-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)O)[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40948573
Record name Amino(3-hydroxyphenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40948573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25698-27-5
Record name (αR)-α-Amino-3-hydroxybenzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25698-27-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (R)-4-Hydroxyphenylglycine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025698275
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Amino(3-hydroxyphenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40948573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-4-hydroxyphenylglycine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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